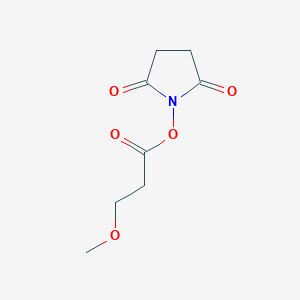

2,5-二氧代吡咯烷-1-基 3-甲氧基丙酸酯

描述

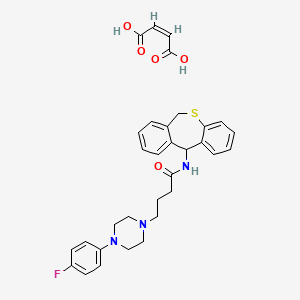

2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate, also known as m-PEG1-NHS ester, is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .

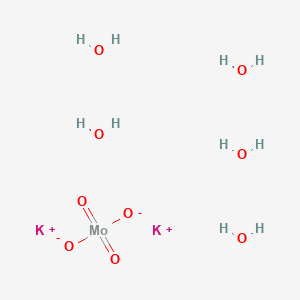

Molecular Structure Analysis

The molecular formula of 2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate is C8H11NO5 . Its molecular weight is 201.18 .Physical and Chemical Properties Analysis

The boiling point of 2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate is predicted to be 292.8±42.0 °C . Its density is predicted to be 1.31±0.1 g/cm3 . It is soluble in DCM .科学研究应用

合成和化学性质

2,5-二氧代吡咯烷-1-基 3-甲氧基丙酸酯是一种引起研究人员兴趣的化合物,因其在合成生物活性分子和具有独特性质的材料中的潜在应用而备受关注。在一项探索杂环化合物合成的研究中,吡咯烷-2-酮及其衍生物被确定为有前途的非芳香族杂环化合物。这些结构存在于许多天然产物和生物活性分子中,突显了在吡咯烷-2-酮核中引入各种取代基以合成具有改进生物活性的新药用分子的重要性。研究表明,通过将呋喃-2-羰基丙酮酸甲酯与芳香醛和氨基醇反应,可以合成特定衍生物,表明该化合物在合成化学中用于创造具有生物活性化合物的相关性(Rubtsova et al., 2020)。

材料科学中的应用

该化合物的应用不仅限于制药领域,还涉及材料科学,其衍生物被用于探索独特功能。例如,开发新型的2-甲氧基-2-甲基-1,3-二氧杂环戊酮的新双芳基甲基衍生物揭示了其在制备在固态和溶液态显示不同颜色的材料方面的潜力。这项研究为利用这类化合物开发具有潜在应用于传感、电子显示等领域的光物理材料打开了途径,突显了该化合物在各种科学领域中的多功能性和实用性(Mojtahedi et al., 2017)。

催化和酶模拟

另一个引人入胜的应用领域是利用金属配合物模拟酶的功能。受第3型铜酶儿茶酚氧化酶的启发,对具有N-供体配体的二铜配合物的儿茶酚酶活性的研究凸显了2,5-二氧代吡咯烷-1-基 3-甲氧基丙酸酯衍生物在催化儿茶酚氧化为醌中的潜力。这表明了该化合物在生物启发催化中的相关性,可能导致在环境修复、生物传感和复杂有机分子合成等领域的应用(Selmeczi et al., 2003)。

作用机制

Target of Action

The primary targets of m-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are used to selectively degrade target proteins .

Mode of Action

m-PEG1-NHS ester interacts with its targets by forming covalent bonds. The NHS ester group in the compound reacts with the primary amines of proteins and other amine-containing molecules to form stable amide bonds . This reaction is facilitated by the hydrophilic PEG spacer, which increases the solubility of the compound in aqueous media .

Biochemical Pathways

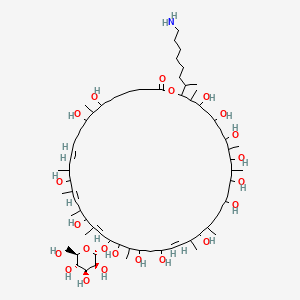

The action of m-PEG1-NHS ester affects the ubiquitin-proteasome system, a crucial pathway in cells responsible for protein degradation . PROTACs, synthesized using m-PEG1-NHS ester, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By exploiting this system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of m-PEG1-NHS ester’s action is the selective degradation of target proteins . By forming stable amide bonds with primary amines of proteins and other amine-containing molecules, m-PEG1-NHS ester enables the synthesis of PROTACs . These PROTACs can then bind to target proteins and lead to their degradation via the ubiquitin-proteasome system .

Action Environment

The action of m-PEG1-NHS ester can be influenced by various environmental factors. For instance, the compound is sensitive to moisture, and it is recommended to be stored at -20°C . Furthermore, the reaction between the NHS ester group and primary amines is most effective in neutral or weakly basic buffers . Therefore, the pH and moisture levels of the environment can significantly impact the compound’s action, efficacy, and stability.

安全和危害

生化分析

Biochemical Properties

m-PEG1-NHS ester plays a significant role in biochemical reactions due to its ability to react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in m-PEG1-NHS ester reacts with primary amines at pH 710 to form a stable amide bond . This reaction allows for the fast and efficient attachment of PEG to reacting molecules .

Molecular Mechanism

The molecular mechanism of action of m-PEG1-NHS ester involves the formation of a covalent bond between the NHS ester group of the compound and the primary amine group of a biomolecule . This reaction is a nucleophilic attack, where the amine group donates a pair of electrons to form a new bond with the NHS ester . This results in the release of NHS and the formation of a stable amide bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG1-NHS ester can change over time. The NHS ester group is sensitive to hydrolysis, especially at elevated temperatures . Therefore, the reactivity of m-PEG1-NHS ester can decrease over time due to hydrolysis, which competes with the reaction between the NHS ester and primary amines .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPPBYZKFKEXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

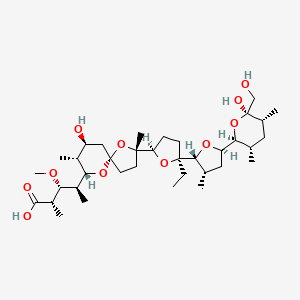

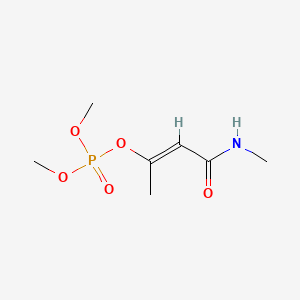

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。